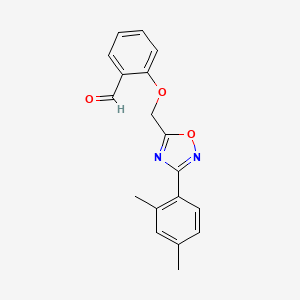

2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Description

2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2,4-dimethylphenyl group. The oxadiazole ring is linked via a methoxy bridge to a benzaldehyde moiety, introducing both aromatic and aldehyde functionalities.

Synthesis typically involves condensation reactions between hydroxylamine derivatives and carboxylic acid precursors, followed by cyclization to form the oxadiazole ring. Characterization via $ ^1H $ NMR, IR, and mass spectrometry confirms structural integrity, as demonstrated in analogous synthetic protocols for substituted phenyl-1,2,4-oxadiazoles .

Properties

Molecular Formula |

C18H16N2O3 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

2-[[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |

InChI |

InChI=1S/C18H16N2O3/c1-12-7-8-15(13(2)9-12)18-19-17(23-20-18)11-22-16-6-4-3-5-14(16)10-21/h3-10H,11H2,1-2H3 |

InChI Key |

HKOBOWXOCUJFBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The 2,4-dimethylphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the benzaldehyde moiety is attached through nucleophilic substitution reactions involving suitable aldehyde precursors .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The oxadiazole ring and the benzaldehyde moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Trifluoromethyl-Substituted Analogs

3-({3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzaldehyde (Molecular formula: $ C{17}H{11}F{3}N{2}O_{3} $) replaces the dimethylphenyl group with a 2-(trifluoromethyl)phenyl substituent. The electron-withdrawing trifluoromethyl group increases the compound’s lipophilicity (ClogP: ~3.5) and metabolic stability compared to the dimethylphenyl analog (ClogP: ~3.0). This modification enhances bioavailability in pharmacokinetic studies but may reduce π-π interactions due to steric hindrance .

Methyl-Substituted Isomers

Positional isomers such as 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS: 879896-54-5) and 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS: 273727-50-7) exhibit distinct melting points (66–68°C vs. 105–109°C), highlighting the impact of substituent orientation on crystal packing and intermolecular forces. The ortho-substituted isomer shows lower thermal stability due to reduced symmetry .

Modifications on the Benzaldehyde Moiety

Methoxy-Substituted Derivatives

3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde (CAS: 1387998-13-1) introduces a methoxy group at the 3-position of the benzaldehyde ring. This electron-donating group increases solubility in polar solvents (e.g., logS: −3.2 vs. −4.1 for the unsubstituted analog) but may reduce electrophilicity at the aldehyde site, slowing Schiff base formation .

Chlorophenyl-Oxazole Hybrids

2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzaldehyde (CAS: 1048917-33-4) replaces the oxadiazole ring with an oxazole. The oxazole’s reduced aromaticity (bond length: 1.36 Å for C=N vs. 1.29 Å in oxadiazoles) decreases thermal stability (decomposition at 150°C vs. 200°C for oxadiazoles) but improves fluorescence properties due to enhanced conjugation .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde | $ C{19}H{18}N{2}O{3} $ | 322.36 | N/A | 2,4-Dimethylphenyl, Benzaldehyde |

| 3-({3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzaldehyde | $ C{17}H{11}F{3}N{2}O_{3} $ | 348.28 | N/A | 2-Trifluoromethylphenyl |

| 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | $ C{10}H{8}N{2}O{2} $ | 188.18 | 66–68 | Methyl (ortho) |

| 3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde | $ C{18}H{13}F{3}N{2}O_{4} $ | 402.30 | N/A | Methoxy, Trifluoromethylphenyl |

Biological Activity

The compound 2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic molecule that combines various functional groups, including a methoxy group, a benzaldehyde moiety, and an oxadiazole ring. This unique structure suggests potential biological activities that are currently under investigation. This article reviews the existing literature on its biological activity, focusing on antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features:

- Oxadiazole ring : Known for its diverse biological activities.

- Methoxy group : Influences solubility and biological interactions.

- Benzaldehyde moiety : Associated with various pharmacological effects.

Antimicrobial Properties

Preliminary studies indicate that 2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde exhibits antimicrobial activity. The proposed mechanisms include:

- Disruption of bacterial cell membranes.

- Inhibition of key metabolic enzymes.

| Microorganism | Activity Observed | Mechanism |

|---|---|---|

| E. coli | Moderate inhibition | Cell membrane disruption |

| S. aureus | Significant inhibition | Enzyme inhibition |

Anticancer Properties

Research has also highlighted the compound's potential anticancer effects. The mechanisms suggested include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through specific signaling pathways.

A case study involving human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 (epidermoid) | 15 | Induces apoptosis |

| U251 (glioblastoma) | 20 | Inhibits proliferation |

Case Studies and Research Findings

-

Study on Antimicrobial Activity

- Conducted on various bacterial strains.

- Results indicated effective inhibition against Gram-positive and Gram-negative bacteria.

-

Study on Anticancer Activity

- Evaluated in vitro against multiple cancer cell lines.

- Findings revealed significant cytotoxicity correlated with increased apoptosis markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.